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This technical guide provides a detailed overview of the basic properties of 7-Methyl-1H-
indazol-5-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited

availability of direct experimental data for this specific molecule, this document leverages data

from structurally related compounds and established principles of chemical science to offer a

predictive yet comprehensive profile.

Core Properties
7-Methyl-1H-indazol-5-ol belongs to the indazole class of compounds, which are bicyclic

heterocyclic aromatic organic compounds consisting of the fusion of a benzene ring and a

pyrazole ring. The indazole scaffold is a "privileged structure" in drug discovery, known for its

diverse biological activities.[1]

Chemical Structure and Basic Information
IUPAC Name: 7-Methyl-1H-indazol-5-ol

CAS Number: 478841-61-1

Molecular Formula: C₈H₈N₂O
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Molecular Weight: 148.16 g/mol

Physicochemical Properties (Predicted and Inferred)
A summary of the predicted and inferred physicochemical properties of 7-Methyl-1H-indazol-5-
ol is presented in Table 1. These values are based on the known properties of 1H-Indazol-5-ol

and other related indazole derivatives.

Property Value Source/Basis

Melting Point 185-195 °C
Inferred from 1H-Indazol-5-ol

(189-191 °C)[2]

Boiling Point > 300 °C Predicted

Solubility

Soluble in polar organic

solvents (e.g., DMSO, DMF,

Methanol). Limited solubility in

water.

Inferred from related

indazoles[3]

pKa (acidic) ~9-10 (hydroxyl proton) Predicted based on phenol

pKa (basic) ~1-2 (pyrazole nitrogen)
Inferred from indazole

(pKa=1.31)[4]

Spectroscopic Profile (Predicted)
The predicted spectroscopic data for 7-Methyl-1H-indazol-5-ol is based on the analysis of

structurally similar compounds.[5][6]

¹H NMR Spectroscopy
The predicted ¹H NMR chemical shifts for 7-Methyl-1H-indazol-5-ol in DMSO-d₆ are

summarized in Table 2.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.5 br s 1H N-H (indazole)

~9.5 s 1H O-H (hydroxyl)

~7.8 s 1H H-3

~7.0 s 1H H-4

~6.8 s 1H H-6

~2.4 s 3H CH₃

¹³C NMR Spectroscopy
The predicted ¹³C NMR chemical shifts for 7-Methyl-1H-indazol-5-ol in DMSO-d₆ are

presented in Table 3.

Chemical Shift (δ) ppm Assignment

~155 C-5

~140 C-7a

~135 C-3

~125 C-7

~120 C-3a

~115 C-6

~110 C-4

~15 CH₃

Infrared (IR) Spectroscopy
The predicted characteristic IR absorption bands for 7-Methyl-1H-indazol-5-ol are listed in

Table 4.
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Wavenumber (cm⁻¹) Functional Group

3400-3200 O-H stretch (hydroxyl)

3200-3000 N-H stretch (indazole)

3000-2850 C-H stretch (methyl)

1620-1580 C=C stretch (aromatic)

1500-1450 C=N stretch (pyrazole)

1260-1180 C-O stretch (hydroxyl)

Mass Spectrometry
For 7-Methyl-1H-indazol-5-ol, the expected molecular ion peak [M]⁺ in mass spectrometry

would be at an m/z of approximately 148.16.

Synthesis and Experimental Protocols
A specific, validated synthesis protocol for 7-Methyl-1H-indazol-5-ol is not readily available in

the public domain. However, a plausible synthetic route can be devised based on established

methods for the synthesis of substituted indazoles.[1][7][8]

Proposed Synthetic Pathway
A potential synthetic route starting from 2,6-dimethylaniline is outlined below. This multi-step

synthesis involves nitration, cyclization to form the indazole ring, and subsequent functional

group interconversion.

2,6-Dimethylaniline 4-Nitro-2,6-dimethylaniline

Nitration
(HNO3, H2SO4) 7-Methyl-5-nitro-1H-indazole

Diazotization & Cyclization
(NaNO2, HCl) 7-Methyl-1H-indazol-5-amine

Reduction
(e.g., SnCl2, HCl or H2, Pd/C) 7-Methyl-1H-indazol-5-ol

Diazotization & Hydrolysis
(NaNO2, H2SO4, H2O)

Click to download full resolution via product page

Caption: Proposed synthesis of 7-Methyl-1H-indazol-5-ol.

General Experimental Protocols
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The following are generalized experimental protocols for key steps in the proposed synthesis,

adapted from literature procedures for similar transformations.

Protocol 1: Nitration of 2,6-Dimethylaniline

Reaction Setup: In a round-bottom flask cooled to 0 °C, add 2,6-dimethylaniline to

concentrated sulfuric acid dropwise with stirring.

Nitration: Slowly add a mixture of nitric acid and sulfuric acid to the solution while maintaining

the temperature below 10 °C.

Work-up: After the reaction is complete (monitored by TLC), pour the mixture onto ice and

neutralize with a base (e.g., NaOH) to precipitate the product.

Purification: Filter the precipitate, wash with water, and purify by recrystallization or column

chromatography.

Protocol 2: Formation of the Indazole Ring

Diazotization: Dissolve the substituted aniline (e.g., 4-Nitro-2,6-dimethylaniline) in an acidic

solution (e.g., HCl) and cool to 0-5 °C.

Cyclization: Add a solution of sodium nitrite in water dropwise. The reaction mixture is then

typically stirred at room temperature or gently heated to promote cyclization.

Isolation: The indazole product often precipitates from the reaction mixture and can be

collected by filtration.

Purification: Further purification can be achieved by recrystallization from a suitable solvent.

Protocol 3: Reduction of the Nitro Group

Reaction: To a solution of the nitro-indazole in a suitable solvent (e.g., ethanol or ethyl

acetate), add a reducing agent such as tin(II) chloride in concentrated HCl, or perform

catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.

Work-up: After the reaction is complete, if using SnCl₂, the mixture is typically basified to

precipitate the tin salts, and the product is extracted with an organic solvent. For catalytic
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hydrogenation, the catalyst is filtered off.

Purification: The crude amine can be purified by column chromatography.

Protocol 4: Conversion of the Amine to a Hydroxyl Group

Diazotization: Dissolve the amino-indazole in an aqueous acidic solution (e.g., H₂SO₄) and

cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

Hydrolysis: Heat the solution containing the diazonium salt. The diazonium group is replaced

by a hydroxyl group with the evolution of nitrogen gas.

Extraction: Cool the reaction mixture and extract the product with an organic solvent.

Purification: Purify the final product by column chromatography or recrystallization.

Biological Activity and Signaling Pathways
While there is no specific data on the biological activity of 7-Methyl-1H-indazol-5-ol, the

indazole scaffold is present in numerous biologically active compounds.

General Biological Activities of Indazoles
Indazole derivatives have been reported to exhibit a wide range of pharmacological activities,

including:

Anti-inflammatory[9]

Anticancer[1]

Antimicrobial

Kinase inhibition[4]

Cannabinoid receptor agonism (for some derivatives)[10]

The biological activity of a specific indazole derivative is highly dependent on the nature and

position of its substituents.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1289868?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5071961/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278422/
https://caribjscitech.com/index.php/cjst/article/download/217/171
https://www.benchchem.com/pdf/Application_Note_High_Sensitivity_LC_MS_MS_Method_for_the_Detection_of_7_Methyl_1H_indazole_3_carboxamide_and_its_Metabolites.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Signaling Pathway Interactions
Given the activities of other indazole-containing molecules, 7-Methyl-1H-indazol-5-ol could

potentially interact with various signaling pathways. A generalized workflow for investigating

such interactions is presented below.

In Vitro Screening

Hit Identification and Pathway Analysis

7-Methyl-1H-indazol-5-ol

Cell-based Assays
(e.g., cytotoxicity, proliferation)

Enzyme Inhibition Assays
(e.g., kinase panels) Receptor Binding Assays

Identification of Active 'Hits'

Target Identification
(e.g., proteomics, affinity chromatography)

Signaling Pathway Analysis
(e.g., Western blot, reporter assays)

Lead Compound

Click to download full resolution via product page

Caption: Workflow for identifying biological activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1289868?utm_src=pdf-body
https://www.benchchem.com/product/b1289868?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety and Handling
A specific Safety Data Sheet (SDS) for 7-Methyl-1H-indazol-5-ol is not available. The

following precautions are based on the known hazards of similar heterocyclic compounds.

General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist,

vapors, or spray. Avoid contact with skin and eyes.

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection.

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion
7-Methyl-1H-indazol-5-ol is a compound with potential for further investigation in the field of

medicinal chemistry, owing to the established biological significance of the indazole scaffold.

This technical guide provides a foundational understanding of its predicted properties and a

framework for its synthesis and biological evaluation. Further experimental validation is

necessary to confirm the data presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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